6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazinesThe presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, yielding the desired product in excellent yields under mild conditions .
Industrial Production Methods
For industrial production, the synthesis route involves the use of readily available starting materials and simple reaction conditions. The process includes the addition of ethanol and hydrazine hydrate to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated and stirred, and the product is isolated through a series of purification steps, including extraction and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to up-regulate Bax and down-regulate Bcl2, leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway . Additionally, it inhibits the growth of cancer cells by interfering with c-Met and VEGFR-2 signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used as an intermediate in the synthesis of sitagliptin.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have been studied for their antibacterial and anticancer activities.
Uniqueness
6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its enhanced lipophilicity and metabolic stability, which are attributed to the presence of the trifluoromethyl group. These properties make it a valuable scaffold for drug development, particularly in the field of anticancer research .
Biological Activity
6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 611240-74-5) is a compound belonging to the class of triazolo-pyrazines. Its unique structure and functional groups contribute to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C7H5F3N4
- Molecular Weight : 202.14 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and related derivatives. The following table summarizes key findings regarding its activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
22i | A549 (Lung) | 0.83 ± 0.07 | c-Met kinase inhibition |
22i | MCF-7 (Breast) | 0.15 ± 0.08 | Apoptosis induction |
22i | HeLa (Cervical) | 2.85 ± 0.74 | Cell cycle arrest |
RB7 | HT-29 (Colon) | 6.587 - 11.10 | Mitochondrial apoptotic pathway activation |
The compound 22i was identified as a potent inhibitor of c-Met kinase with nanomolar IC50 values and demonstrated significant anticancer activity across multiple cell lines . Additionally, compound RB7 exhibited strong cytotoxicity by inducing apoptosis through mitochondrial pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- c-Met Kinase Inhibition : The inhibition of c-Met kinase plays a crucial role in disrupting cancer cell proliferation and survival.
- Apoptosis Induction : Compounds like RB7 activate apoptotic pathways by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation .
- Cell Cycle Arrest : The compound's ability to induce cell cycle arrest contributes to its effectiveness in halting cancer progression.
Case Studies
Several studies have explored the biological activity of triazolo-pyrazine derivatives:
- A study focused on the synthesis and evaluation of various derivatives found that specific modifications significantly enhanced anticancer activity against A549 and MCF-7 cells .
- Another research highlighted that derivative RB7 not only inhibited cancer cell growth but also triggered autophagy, indicating a complex interaction with cellular pathways that could be exploited for therapeutic purposes .
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
6-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H5F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h2-3H,1H3 |
InChI Key |
NXCZORVWTNSTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN=C2C(F)(F)F)C=N1 |
Origin of Product |
United States |
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